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The inhibition of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a lipid droplet-associated

enzyme primarily expressed in the liver, has emerged as a promising therapeutic strategy for

nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This has been largely

driven by human genetic studies showing that loss-of-function variants in the HSD17B13 gene

are protective against the progression of liver disease.[1][2] This guide provides a comparative

overview of publicly disclosed HSD17B13 inhibitors, with a focus on available preclinical and

clinical data.

It is important to note that publicly available information on specific inhibitors can be limited,

particularly for those in early stages of development. Data for Hsd17B13-IN-47 is not available

in the public domain at the time of this writing. The following sections compare several other

key HSD17B13 inhibitors currently under investigation.

Overview of HSD17B13 Inhibitors
The landscape of HSD17B13 inhibitors includes small molecules and RNA interference (RNAi)

therapeutics. Small molecule inhibitors aim to directly block the enzymatic activity of the
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HSD17B13 protein, while RNAi therapies work by reducing the expression of the HSD17B13

gene.

Quantitative Data Comparison
The following tables summarize the available quantitative data for several HSD17B13 inhibitors

in development. Direct comparison should be approached with caution due to variations in

assay conditions between different research groups.

Table 1: Biochemical and Cellular Potency of HSD17B13 Inhibitors

Compound
Name

Modality
Target
Species

Biochemica
l Potency
(IC₅₀/Kᵢ)

Cellular
Potency
(IC₅₀)

Reference(s
)

BI-3231
Small

Molecule
Human

Kᵢ = 0.7 ± 0.2

nM

11 ± 5 nM

(HEK293

cells)

[3][4][5]

Mouse IC₅₀ = 13 nM Not Reported [3]

INI-822
Small

Molecule
Human

Low nM

potency
Not Reported [6]

EP-036332
Small

Molecule
Human IC₅₀ = 14 nM Not Reported [7]

Mouse IC₅₀ = 2.5 nM Not Reported [7]

EP-040081
Small

Molecule
Human IC₅₀ = 79 nM Not Reported [7]

Mouse IC₅₀ = 74 nM Not Reported [7]

Compound

32

Small

Molecule
Human IC₅₀ = 2.5 nM Not Reported [8]

GSK4532990

(ARO-HSD)
RNAi Human

Not

Applicable

Not

Applicable
[9]

Table 2: Selectivity and Pharmacokinetic Profile of HSD17B13 Inhibitors
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Compound Name
Selectivity (vs.
HSD17B11)

Key
Pharmacokinetic
Properties

Reference(s)

BI-3231
>10,000-fold (IC₅₀ >

10 µM)

Rapid in vivo

clearance, but

significant liver

accumulation.

[3][5][9]

INI-822 >100-fold

Low clearance and

good oral

bioavailability in mice,

rats, and dogs. Half-

life supports once-

daily oral dosing.

[6][10]

EP-036332 >7,000-fold

Prodrug EP-037429

used for in vivo

studies.

[2][7]

EP-040081 >1,265-fold Not Reported [7]

Compound 32 Not Reported

Significantly better

liver microsomal

stability and PK profile

compared to BI-3231.

Unique liver-targeting

profile.

[8]

GSK4532990 (ARO-

HSD)
Not Applicable

Subcutaneous

injection. PK/PD

modeling supports

monthly or quarterly

dosing.

[11]

Table 3: In Vivo Efficacy and Clinical Development Status
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Compound Name
In Vivo Models and
Key Findings

Clinical
Development
Status

Reference(s)

BI-3231

Reduces lipotoxic

effects of palmitic acid

in murine and human

hepatocytes.

Preclinical [12]

INI-822

Decreased fibrotic

proteins in a human

liver-on-a-chip model.

Reduced ALT in a rat

MASH model.

Phase 1

(NCT05945537)
[6][9]

EP-036332 (as

prodrug EP-037429)

Hepatoprotective in

acute and chronic

mouse models of liver

injury.

Preclinical [2]

EP-040081

Decreased ALT and

inflammatory

cytokines in a mouse

model of T-cell-

mediated acute liver

injury.

Preclinical [7]

Compound 32

Exhibited better anti-

MASH effects

compared to BI-3231

in multiple mouse

models. Regulated

hepatic lipids by

inhibiting the SREBP-

1c/FAS pathway.

Preclinical [8]

GSK4532990 (ARO-

HSD)
Not Reported

Phase 2b (HORIZON

study, NCT05583344)

for NASH with

advanced fibrosis.

[13][14]
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Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches for evaluating

HSD17B13 inhibitors, the following diagrams illustrate a key signaling pathway involving

HSD17B13 and a general workflow for inhibitor screening.

HSD17B13-Mediated Signaling in Hepatocytes
HSD17B13 expression is regulated by the Liver X Receptor α (LXRα) via the Sterol Regulatory

Element-Binding Protein 1c (SREBP-1c), a key transcription factor in lipogenesis.[1][15][16]

HSD17B13 itself can promote SREBP-1c maturation, creating a positive feedback loop that

may contribute to lipid accumulation in the liver.[1][17] Furthermore, inhibition of HSD17B13

has been shown to protect against liver fibrosis by modulating pyrimidine catabolism.[18][19]

[20]
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HSD17B13 Signaling Pathway in Hepatocytes
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HSD17B13 Inhibitor Evaluation Workflow

High-Throughput Screening
(Biochemical Assay)

Hit Confirmation & Potency
(IC₅₀ Determination)

Cellular Potency Assay
(e.g., HEK293 overexpressing HSD17B13)

Selectivity Profiling
(vs. HSD17B11 and other enzymes)

ADME & PK Studies
(In vitro & In vivo)

In Vivo Efficacy Studies
(NASH/Fibrosis Models)

Clinical Trials
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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